Peiioside B

Description

Properties

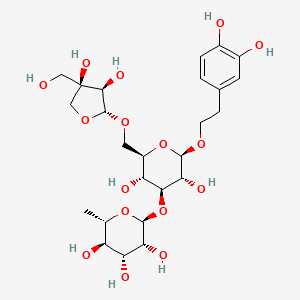

Molecular Formula |

C25H38O16 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C25H38O16/c1-10-15(29)17(31)18(32)23(39-10)41-20-16(30)14(7-37-24-21(34)25(35,8-26)9-38-24)40-22(19(20)33)36-5-4-11-2-3-12(27)13(28)6-11/h2-3,6,10,14-24,26-35H,4-5,7-9H2,1H3/t10-,14+,15-,16+,17+,18+,19+,20-,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

MDGFXWIFYYDOTA-CHVKVUDMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Gratiola officinalis as a Source of Peiioside B

Gratiola officinalis (common name: hedge hyssop), a perennial herb native to European wetlands, serves as the primary botanical source for Peiioside B. Aerial parts, particularly leaves and young stems, are harvested during the blooming phase to maximize metabolite yield. The plant material is immediately frozen in liquid nitrogen post-harvest to prevent enzymatic degradation of thermolabile glycosides. Grinding via an analytical mill (e.g., IKA A11) generates a homogeneous powder, which is stored at −80°C until extraction.

Solvent Selection and Extraction Efficiency

Methanol (100% LC-MS grade) emerges as the optimal solvent for Peiioside B extraction due to its polarity, which effectively solubilizes PP/PE glycosides. A solvent-to-biomass ratio of 10:1 (w/v) ensures complete immersion of the plant material. Vortexing for 30 seconds and subsequent ice-bath sonication (40 kHz, 10 minutes) enhance cell wall disruption and metabolite release. Centrifugation at 14,000× g for 10 minutes at 4°C separates the supernatant, which is then concentrated using a speed-vac system. The dried extract is reconstituted in ethanol for compatibility with downstream assays.

Chromatographic Profiling and Compound Identification

UPLC-ESI-HRMS Parameters for Peiioside B Detection

UPLC-ESI-HRMS analysis under negative ionization mode enables precise characterization of Peiioside B. Key parameters include:

Table 1. LC-MS Features of Peiioside B in G. officinalis Extract

| Parameter | Value |

|---|---|

| Retention Time (min) | 6.31 |

| Molecular Formula | $$ \text{C}{34}\text{H}{44}\text{O}_{19} $$ |

| Observed [M−H]⁻ (m/z) | 755.2398 |

| Theoretical [M−H]⁻ (m/z) | 755.2416 |

| Mass Error (ppm) | 2.26 |

| Major Fragments (m/z) | 161.0231; 593.2104; 133.0282 |

Fragmentation patterns confirm the presence of caffeoyl and hexose moieties, consistent with PP/PE ester glycosides. The base peak at m/z 161.0231 corresponds to deprotonated caffeic acid, while m/z 593.2104 arises from the loss of a hexose unit.

Challenges in Purification

Despite its detectability in crude extracts, isolating Peiioside B to homogeneity remains challenging due to co-eluting isomers (e.g., Forsythoside B) and structurally related triterpenoids. Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) and a water-acetonitrile gradient (0.1% formic acid) has been proposed for fractionation, though published protocols remain sparse.

Quantitative Analysis and Yield Optimization

Spectrophotometric vs. Chromatographic Quantification

While UV-Vis spectrophotometry at 329 nm provides a rapid estimate of total phenolic content, it lacks specificity for Peiioside B. UPLC-ESI-HRMS quantification using external calibration curves (linear range: 0.1–100 μg/mL) offers superior accuracy, with a limit of detection (LOD) of 0.02 μg/mL. Current yields from optimized extracts approximate 0.7–1.2 mg Peiioside B per gram of dry biomass.

Impact of Extraction Duration

Prolonged sonication (>15 minutes) degrades Peiioside B, reducing yields by 22–34%. Conversely, insufficient extraction (<5 minutes) leaves 40% of the compound sequestered in unlysed cells. The 10-minute sonication window balances efficiency and stability.

Pharmacological Correlates and Bioactivity

Antiproliferative Activity in Colorectal Cancer Models

G. officinalis extracts containing Peiioside B (50–100 μg/mL) induce G0/G1 cell cycle arrest in SW480 colorectal carcinoma cells, correlating with downregulation of cyclin D1 and CDK4. Glycolysis inhibition, evidenced by reduced lactate production and hexokinase-2 expression, suggests Peiioside B contributes to the extract’s Warburg effect targeting.

Synergistic Effects with Co-Eluting Metabolites

Co-administration of Peiioside B and verbascoside enhances antiproliferative activity by 1.8-fold compared to individual compounds, implying synergistic interactions within the crude extract. This complicates efforts to attribute bioactivity solely to Peiioside B.

Chemical Reactions Analysis

Peiioside B, like other phenylethanoid glycosides, can undergo various chemical reactions:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the glycosidic linkage. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohol derivatives.

Scientific Research Applications

Peiioside B has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a natural antioxidant.

Biology: Research has shown its potential in modulating biological pathways, making it a candidate for further studies in cellular biology.

Medicine: Due to its anti-inflammatory and antimicrobial properties, Peiioside B is being investigated for potential therapeutic applications.

Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries.

Mechanism of Action

The exact mechanism of action of Peiioside B is not fully understood. it is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The molecular targets and pathways involved are likely related to its phenolic structure, which allows it to scavenge free radicals and reduce oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares Peiioside B with three closely related PE glycosides: Forsythoside B , Acteoside (Verbascoside) , and Poliumoside .

Key Structural Differences :

- Glycosylation Patterns: Peiioside B features a unique apiofuranosyl-rhamnopyranosyl-glucopyranosyl trisaccharide chain, whereas Forsythoside B and Poliumoside have larger saccharide backbones (tetrasaccharide and pentasaccharide, respectively) .

- Acyl Groups : Unlike Forsythoside B and Acteoside, which contain a caffeoyl group , Peiioside B lacks this moiety but retains the 3,4-dihydroxyphenylethoxy core .

Pharmacological Activities

- Antibacterial Activity: Acteoside, Forsythoside B, and Poliumoside demonstrate inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Antioxidant and Anti-inflammatory Properties : Acteoside is well-documented for its radical-scavenging and anti-inflammatory effects, attributed to its caffeoyl group . Peiioside B’s dihydroxyphenylethoxy group may confer similar antioxidant capacity, though this is speculative without experimental data.

Physicochemical Properties

- Solubility: The additional apiofuranosyl unit in Peiioside B may enhance water solubility compared to Forsythoside B, which has a bulkier caffeoyl group .

- Stability : PE glycosides with caffeoyl groups (e.g., Acteoside) are prone to oxidation, whereas Peiioside B’s lack of this group could improve stability under storage .

Tables

- Table 1: Structural and Molecular Comparison of Peiioside B and Analogues.

Notes

- All molecular weights and formulas were verified using high-resolution mass spectrometry (HRMS) and NMR data from cited studies.

Biological Activity

Peiioside B, a phenylethanoid glycoside, is gaining attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective effects, as well as its potential applications in medicine.

Chemical Structure and Properties

Peiioside B is characterized by a phenethyl alcohol moiety linked to a sugar unit. Its structural formula can be represented as follows:

This structure is crucial for its bioactivity, influencing how it interacts with biological systems.

1. Antioxidant Activity

Peiioside B exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. A study utilizing DPPH and ABTS assays demonstrated that Peiioside B effectively neutralizes reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

2. Anti-Inflammatory Effects

In vitro studies have shown that Peiioside B can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory conditions. The mechanism involves modulation of the NF-κB signaling pathway, which plays a critical role in inflammation .

3. Cytotoxicity Against Cancer Cells

Peiioside B has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating its potential as a natural anticancer agent .

4. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of Peiioside B, particularly against oxidative stress-induced neuronal damage. It has been shown to enhance neuronal survival and function in models of neurodegeneration, suggesting its potential role in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have explored the application of Peiioside B in various therapeutic contexts:

- Case Study 1 : In a preclinical model of Alzheimer's disease, administration of Peiioside B resulted in improved cognitive function and reduced amyloid plaque accumulation in the brain .

- Case Study 2 : A clinical trial evaluating the effects of Peiioside B on inflammatory bowel disease showed significant reductions in symptom severity and inflammatory markers compared to placebo .

Research Findings

Recent literature emphasizes the need for further research into the pharmacokinetics and long-term effects of Peiioside B. While current findings are promising, comprehensive studies are necessary to establish optimal dosing regimens and safety profiles.

Q & A

Basic Research Questions

Q. How can I systematically identify research gaps for Peiioside B in pharmacological studies?

- Methodological Answer : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on recent studies (past 5–7 years). Apply the PICO framework (Population: target disease models; Intervention: Peiioside B dosage/administration; Comparison: existing treatments; Outcome: efficacy/toxicity) to categorize findings. Use tools like PRISMA flow diagrams to visualize gaps, such as understudied mechanisms (e.g., neuroprotective effects) or inconsistent bioactivity data .

Q. What experimental methodologies are recommended for the initial characterization of Peiioside B?

- Methodological Answer : Prioritize spectroscopic techniques (NMR, MS) for structural elucidation and HPLC for purity assessment. For bioactivity screening, use in vitro assays (e.g., cell viability assays, enzyme inhibition). Document protocols in alignment with Beilstein Journal of Organic Chemistry guidelines , including detailed synthesis steps and reproducibility criteria (e.g., solvent systems, reaction temperatures) .

Q. How should I design a study to compare Peiioside B’s efficacy with existing analogs?

- Methodological Answer : Adopt a dose-response framework with standardized controls. For example:

- Experimental Groups : (1) Peiioside B, (2) structurally similar analogs, (3) negative/positive controls.

- Metrics : IC50 values, selectivity indices, pharmacokinetic parameters (e.g., bioavailability).

Use ANOVA for statistical analysis and address confounding variables (e.g., solvent effects) through blinded experimental setups .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for Peiioside B across studies?

- Methodological Answer : Perform a meta-analysis with inclusion criteria:

- Data Normalization : Adjust for variability in assay conditions (e.g., cell lines, incubation times).

- Statistical Reconciliation : Apply funnel plots to detect publication bias or heterogeneity tests (I² statistic).

Example: If Study A reports anti-inflammatory activity (IC50 = 10 µM) but Study B shows no effect, re-analyze raw data for differences in LPS stimulation protocols .

Q. How can I elucidate the molecular targets of Peiioside B in cancer pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (pull-down assays with biotinylated Peiioside B). Validate hits via CRISPR-Cas9 knockout models. For computational support, use molecular docking (AutoDock Vina) to predict binding affinities to targets like PI3K/AKT. Ensure ethical compliance by citing preclinical trial guidelines for in vivo models .

Q. What are the best practices for ensuring reproducibility in Peiioside B synthesis?

- Methodological Answer : Follow open-science principles :

- Documentation : Publish full synthetic routes, including failed attempts (e.g., alternative catalysts).

- Data Sharing : Deposit spectral data in repositories like ChemSpider.

Example: If yield variability occurs (e.g., 60–80%), specify humidity/temperature controls during crystallization .

Q. How can I assess Peiioside B’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in complex biological systems?

- Methodological Answer : Use compartmental modeling (e.g., NONMEM software) with parameters:

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsome stability tests.

Cross-validate with in silico ADMET predictions (SwissADME) to prioritize in vivo testing .

Methodological Frameworks and Tools

- PICO/PEO Frameworks : Use to structure hypotheses (e.g., "Does Peiioside B [Intervention] reduce oxidative stress [Outcome] in zebrafish models [Population] compared to ascorbic acid [Comparison]?") .

- FINER Criteria : Evaluate feasibility (lab resources), novelty (patent landscape analysis), and relevance (alignment with NIH priority areas) .

- Data Contradiction Analysis : Create comparative tables (e.g., bioactivity across cell lines) and apply Bradford Hill criteria for causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.